(E)-2-cyano-3-(8-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide
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Overview
Description
(E)-2-cyano-3-(8-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide is a chemical compound with a molecular formula of C21H22N4O. It is a potent and selective inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mechanism of Action
(E)-2-cyano-3-(8-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which are involved in various cellular processes. By inhibiting CK2, this compound can induce apoptosis in cancer cells and inhibit their proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-2-cyano-3-(8-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide in lab experiments include its high potency and selectivity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the study of (E)-2-cyano-3-(8-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its effects on other cellular processes and signaling pathways. Additionally, the development of more soluble analogs of this compound could improve its utility in lab experiments.
Synthesis Methods
The synthesis of (E)-2-cyano-3-(8-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has been reported in the literature. The synthesis involves the reaction of 8-methyl-2-(piperidin-1-yl)quinoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with acryloyl chloride in the presence of triethylamine to yield the title compound.
Scientific Research Applications
(E)-2-cyano-3-(8-methyl-2-(piperidin-1-yl)quinolin-3-yl)acrylamide has been extensively studied for its potential as a therapeutic agent. It has been shown to inhibit the activity of CK2, which is overexpressed in many types of cancer and is associated with tumor growth and metastasis. Studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit their proliferation.
properties
IUPAC Name |
(E)-2-cyano-3-(8-methyl-2-piperidin-1-ylquinolin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13-6-5-7-14-10-15(11-16(12-20)18(21)24)19(22-17(13)14)23-8-3-2-4-9-23/h5-7,10-11H,2-4,8-9H2,1H3,(H2,21,24)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLAMTZTGCIGLW-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N3CCCCC3)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N3CCCCC3)/C=C(\C#N)/C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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